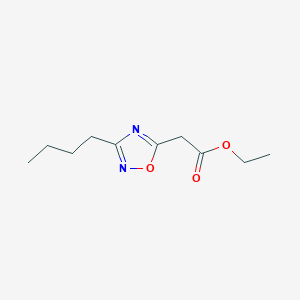

ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-3-5-6-8-11-9(15-12-8)7-10(13)14-4-2/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEUSTDAXFVIAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NOC(=N1)CC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Ethyl 2 3 Butyl 1,2,4 Oxadiazol 5 Yl Acetate and Cognate 1,2,4 Oxadiazole Derivatives

Established Synthetic Pathways for 1,2,4-Oxadiazole (B8745197) Ring Formation

The construction of the 1,2,4-oxadiazole core has been dominated by several reliable and well-documented methods. rsc.orgresearchgate.net The most prevalent strategies involve the cyclization of amidoxime-based intermediates or the cycloaddition of nitrile oxides. researchgate.netsci-hub.se These pathways offer versatility in introducing a wide array of substituents at the C3 and C5 positions of the heterocyclic ring.

The most conventional and widely adopted route to 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime (B1450833) and a carboxylic acid or its activated derivative. sci-hub.sechim.it This method assembles the ring from a four-atom component (the amidoxime) and a one-atom component (the carbonyl carbon of the carboxylic acid). chim.it

To synthesize the target molecule, ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate, this approach would typically involve the reaction of valeramidoxime (providing the 3-butyl group) with an activated form of monoethyl malonate, such as ethyl malonyl chloride or ethyl 3-chloro-3-oxopropanoate.

One-pot syntheses are highly desirable as they streamline the process, reduce waste, and improve efficiency by avoiding the isolation of intermediates. ias.ac.in Several one-pot protocols for 1,2,4-oxadiazole synthesis have been developed, often involving the direct condensation of amidoximes with carboxylic acids, esters, or aldehydes in the presence of a suitable base or catalyst. nih.govresearchgate.net For instance, a base-mediated one-pot synthesis from nitriles, aldehydes, and hydroxylamine (B1172632) hydrochloride has been developed, where the aldehyde serves as both a substrate and an oxidant. rsc.org Another efficient one-pot method involves the condensation of amidoximes and carboxylic acid esters in a superbasic medium like MOH/DMSO (where M = Li, Na, K) at room temperature. researchgate.netmdpi.com Microwave irradiation has also been employed to accelerate these reactions, often under solvent-free conditions, providing 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.orgnih.gov

Table 1: Selected One-Pot Methodologies for 1,2,4-Oxadiazole Synthesis

| Reactants | Reagents/Conditions | Key Features |

| Amidoximes, Carboxylic Acid Esters | NaOH/DMSO, Room Temperature | First room-temperature protocol of its kind; broad substrate scope. researchgate.net |

| Nitriles, Aldehydes, Hydroxylamine HCl | Base-mediated | Aldehyde acts as both substrate and oxidant; no extra oxidant needed. rsc.org |

| Amidoximes, Carboxylic Acids | Vilsmeier Reagent, Et3N, CH2Cl2, RT | Good to excellent yields (61–93%); simple purification. nih.gov |

| Nitriles, Hydroxylamine, Meldrum's Acid | Microwave Irradiation, Solvent-free | Good to excellent yields; rapid reaction times. organic-chemistry.org |

| Amidoximes, gem-dibromomethylarenes | Two-component reaction | Excellent yields (~90%); accessible starting materials. nih.gov |

The stepwise approach involves two distinct stages: the O-acylation of an amidoxime followed by the isolation of the resulting O-acylamidoxime intermediate, and its subsequent intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring. mdpi.comnih.gov While this method is less atom-economical than one-pot procedures, it can be advantageous when the starting materials are sensitive to the conditions of a one-pot reaction or when purification of the final product is simplified by isolating the intermediate. nih.govmdpi.com The cyclization of the O-acylamidoxime is often the most challenging step and can require heating in solvents like toluene (B28343) or pyridine, or the use of a base. ias.ac.innih.gov Reagents such as tetrabutylammonium (B224687) fluoride (B91410) (TBAF) have been shown to effectively catalyze the cyclization of O-acylamidoximes at room temperature. nih.govmdpi.com

The general route involves reacting a nitrile with hydroxylamine to form the amidoxime, which is then coupled with a carboxylic acid to yield the O-acylamidoxime intermediate; this intermediate is then cyclized via dehydration to afford the 1,2,4-oxadiazole. nih.gov

To facilitate the reaction between the amidoxime and the carboxylic acid, the carboxyl group must be activated. chim.it This is analogous to peptide coupling chemistry. mdpi.com A variety of coupling reagents are employed for this in situ activation. chim.itnih.gov

Carbodiimides : Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to activate carboxylic acids. chim.it The reaction proceeds through an O-acylisourea intermediate which is then attacked by the amidoxime.

Carbonyldiimidazole (CDI) : CDI is an effective activating agent that reacts with carboxylic acids to form a highly reactive acylimidazolide intermediate. chim.itmdpi.com This intermediate readily reacts with the amidoxime, and the subsequent cyclodehydration can often be achieved by heating, sometimes in a one-pot fashion. beilstein-journals.org

Uronium/Phosphonium Salts and Additives : Reagents like TBTU (1,1,3,3-tetramethyluronium tetrafluoroborate), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can efficiently promote the coupling. sci-hub.semdpi.com HOBt accelerates the coupling and minimizes side reactions. sci-hub.se

Table 2: Common Activating Reagents for 1,2,4-Oxadiazole Synthesis

| Activating Reagent | Abbreviation | Mechanism | Typical Conditions |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Forms O-acylisourea intermediate | Often with HOBt, in solvents like DMF or DCM |

| 1,1'-Carbonyldiimidazole | CDI | Forms acylimidazolide intermediate | DMF, often heated for cyclization |

| 1-Hydroxybenzotriazole | HOBt | Additive to suppress side reactions and accelerate coupling | Used with carbodiimides (e.g., EDC) |

An alternative major pathway to 1,2,4-oxadiazoles is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. rsc.orgresearchgate.netorganic-chemistry.org This method is a powerful tool for constructing the heterocyclic ring, with the regioselectivity of the addition being a key consideration. nih.gov

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ to prevent their dimerization into furoxans. chem-station.com Common methods for their generation include the dehydration of nitroalkanes, the dehydrohalogenation of hydroximoyl halides (generated from oximes), or the oxidation of aldoximes. organic-chemistry.orgmdpi.com For example, treating an aldoxime with an oxidant like sodium hypochlorite (B82951) can generate the corresponding nitrile oxide, which is then trapped by a nitrile present in the reaction mixture to yield the 1,2,4-oxadiazole. mdpi.com This approach allows for the formation of 3,5-disubstituted 1,2,4-oxadiazoles where the substituents are derived from the nitrile oxide precursor and the nitrile dipolarophile, respectively. organic-chemistry.orgchem-station.com

Cyclocondensation Reactions Involving Amidoximes and Carboxylic Acid Derivatives.

Emerging and Environmentally Benign Synthetic Approaches for 1,2,4-Oxadiazoles

In line with the principles of green chemistry, recent research has focused on developing more sustainable and eco-friendly methods for synthesizing 1,2,4-oxadiazoles. nih.govnih.gov These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency. mdpi.comnih.gov

Microwave-assisted synthesis has emerged as a key green technology, significantly reducing reaction times and often increasing product yields compared to conventional heating. mdpi.comnih.gov Many one-pot syntheses of 1,2,4-oxadiazoles have been adapted to use microwave irradiation, frequently under solvent-free conditions, which further enhances their environmental credentials. nih.govorganic-chemistry.org

The use of novel, metal-free, and reusable catalysts is another area of active research. For instance, graphene oxide (GO) has been reported as an efficient, dual-activity metal-free catalyst for the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from nitriles, aldehydes, and hydroxylamine. rsc.org Other environmentally benign approaches include ultrasound-mediated synthesis and the use of molecular sieves, which can enhance reaction rates and selectivity while conserving energy. mdpi.com These emerging methods represent a significant step towards the sustainable production of valuable heterocyclic compounds. rsc.orgmdpi.com

Oxidative Cyclization Methodologies

Oxidative cyclization has emerged as a powerful strategy for the synthesis of 1,2,4-oxadiazoles, offering an alternative to traditional condensation methods. These reactions typically involve the formation of the heterocyclic ring through the oxidative coupling of N-H, O-H, or C-H bonds. mdpi.com A variety of oxidizing agents have been employed to facilitate these transformations, providing access to a diverse range of substituted 1,2,4-oxadiazoles under mild conditions.

One notable approach involves the 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ)-mediated oxidative cyclization of amidoximes. researchgate.net This method demonstrates tolerance for a range of alkyl, aryl, and heteroaryl substrates, representing a straightforward procedure for generating functionally diverse oxadiazoles. researchgate.net Another strategy utilizes N-bromosuccinimide (NBS) or iodine in the presence of a base to promote the oxidative cyclization of N-acyl amidines or N-benzyl amidoximes. mdpi.com The NBS/DBU system has been reported to provide slightly higher yields (54–84%) compared to the I2/K2CO3 system (50–80%). mdpi.com

Copper-catalyzed cascade reactions have also been developed for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. nih.gov Furthermore, electrochemical methods, such as anodic oxidation, have been successfully applied to generate iminoxy radicals from N-benzyl amidoximes, which then undergo a 1,5-hydrogen atom transfer (1,5-HAT) and subsequent intramolecular cyclization to form the 1,2,4-oxadiazole ring. rsc.orgresearchgate.net This electrochemical approach is characterized by its simple operation, mild conditions, and broad substrate scope. rsc.org

| Oxidizing System | Substrates | Key Features | Yields |

|---|---|---|---|

| DDQ | Amidoximes | Tolerates a range of alkyl, aryl, and heteroaryl substrates. researchgate.net | Moderate to good |

| NBS/DBU | N-benzyl amidoximes | Mild conditions, proceeds via N-bromination intermediate. mdpi.com | 54–84% mdpi.com |

| I2/K2CO3 | N-benzyl amidoximes | Alternative to NBS system. mdpi.com | 50–80% mdpi.com |

| Copper-catalyzed cascade | Amidines and methylarenes | One-step reaction under mild conditions. nih.gov | Moderate to good |

| Anodic Oxidation | N-benzyl amidoximes | Electrochemical method, proceeds via iminoxy radical and 1,5-HAT. rsc.org | Good |

Microwave-Assisted Synthetic Enhancements

Microwave irradiation has become an invaluable tool in modern organic synthesis, offering significant rate enhancements, improved yields, and access to novel chemical space. nih.gov In the context of 1,2,4-oxadiazole synthesis, microwave-assisted methods have been shown to dramatically reduce reaction times from hours to minutes. acs.org This technology allows for rapid optimization of reaction conditions and is suitable for both individual analogue preparation and library synthesis. acs.org

A common application of microwave heating is in the cyclocondensation of amidoximes with carboxylic acids or their derivatives. rsc.org For instance, the reaction of amidoximes with carboxylic acids in the presence of polymer-supported reagents is significantly accelerated under microwave irradiation, leading to high yields and purities of the desired 1,2,4-oxadiazoles. acs.org One-pot, two-step microwave-assisted syntheses from carboxylic acids and amidoximes have been developed, characterized by their versatility, robustness, and high-yielding nature. rsc.org These methods have even been successfully applied to the preparation of chiral 1,2,4-oxadiazoles with complete retention of enantiomeric purity. rsc.org

Microwave-assisted synthesis is also effective for solvent-free reactions, further enhancing the green credentials of these methodologies. organic-chemistry.org For example, a one-pot reaction between nitriles, hydroxylamine, and Meldrum's acid under microwave irradiation and solvent-free conditions affords 3,5-disubstituted 1,2,4-oxadiazoles in good to excellent yields. organic-chemistry.org

| Reactants | Reagents/Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Carboxylic acids and amidoximes | Polymer-supported carbodiimide/HOBt, microwave | Minutes | High | acs.org |

| Carboxylic acids and amidoximes | One-pot, two-step, microwave | Short | High | rsc.org |

| Nitriles, hydroxylamine, Meldrum's acid | Solvent-free, microwave | Not specified | Good to excellent | organic-chemistry.org |

Mechanochemical Synthesis of 1,2,4-Oxadiazoles

Mechanochemistry, which utilizes mechanical energy from grinding or ball-milling to induce chemical reactions, is a burgeoning field in sustainable and solvent-free synthesis. nih.govrsc.org This approach offers numerous advantages, including reduced solvent usage, enhanced reaction rates, and access to products that may be difficult to obtain through traditional solution-phase chemistry. rsc.org While the application of mechanochemistry to the synthesis of 1,2,4-oxadiazoles is a relatively underexplored area, the principles of this methodology suggest its high potential.

The synthesis of various other heterocyclic compounds using ball-milling has been extensively reviewed, demonstrating the broad applicability of this technique. nih.govresearchgate.net These reactions are often performed under solvent-free or minimal-solvent conditions, aligning with the principles of green chemistry. nih.govrsc.org For example, the mechanochemical synthesis of benzimidazoles has been achieved by milling o-phenylenediamine (B120857) with various substrates like carboxylic acids or aldehydes. nih.govnih.gov The reaction conditions, such as milling frequency, time, and the weight of the milling balls, can be optimized to achieve high product yields. nih.govnih.gov

Given the success of mechanochemistry in the synthesis of a wide array of N- and O-containing heterocycles, it is plausible that this technique could be adapted for the construction of the 1,2,4-oxadiazole ring. researchgate.net A potential mechanochemical route could involve the ball-milling of an amidoxime with a carboxylic acid or an activated derivative, promoting the necessary condensation and cyclodehydration steps in the solid state. This approach would eliminate the need for bulk solvents and potentially high temperatures, offering a more sustainable and efficient pathway to 1,2,4-oxadiazole derivatives. Further research in this area is warranted to fully explore the potential of mechanochemical synthesis for this important class of heterocycles.

Specific Synthetic Adaptations for the Incorporation of the Acetate (B1210297) Ester and Butyl Moieties in this compound

The synthesis of the target molecule, this compound, requires the regioselective introduction of a butyl group at the C-3 position and an ethyl acetate moiety at the C-5 position of the 1,2,4-oxadiazole ring. The most common and versatile method for constructing the 1,2,4-oxadiazole core is the reaction of an amidoxime with a carboxylic acid derivative. chim.it The regiochemistry of the final product is determined by the choice of these starting materials.

To obtain the desired substitution pattern, one would react valeramidine (to provide the butyl group at C-3) with a suitable carboxylic acid derivative containing the ethyl acetate moiety. A plausible synthetic route would involve the reaction of valeramidine with a derivative of monoethyl malonate, such as ethyl 3-chloro-3-oxopropanoate (ethyl malonyl chloride).

Alternatively, and more commonly, the synthesis would proceed via the reaction of valeramidoxime with an activated form of ethyl malonate. For instance, ethyl 2-(1,2,4-oxadiazol-5-yl)acetate derivatives can be synthesized from the corresponding amidoximes and ethyl malonyl chloride or other activated malonic acid derivatives.

Strategies for Regioselective Functionalization at C-3 and C-5

The regioselective synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is readily achieved by carefully selecting the appropriate amidoxime and acylating agent. chim.it The amidoxime provides the substituent at the C-3 position, while the acylating agent determines the substituent at the C-5 position. chim.it

For the synthesis of this compound, valeramidoxime would serve as the precursor for the 3-butyl moiety. The ethyl acetate group at the C-5 position would be introduced using an appropriate C2-synthon, such as an activated derivative of ethyl malonate. The reaction of valeramidoxime with ethyl malonyl chloride, for example, would lead to an O-acylamidoxime intermediate which, upon cyclodehydration, would yield the desired product.

The choice of coupling agents and reaction conditions is crucial for achieving high yields and minimizing side reactions. Common coupling agents used for the initial acylation step include carbodiimides (e.g., EDC), carbonyldiimidazole (CDI), and the use of acyl chlorides or anhydrides. acs.org The subsequent cyclodehydration can be promoted by heat or by the use of dehydrating agents.

| C-3 Substituent Precursor | C-5 Substituent Precursor | Resulting 1,2,4-Oxadiazole | General Reaction |

|---|---|---|---|

| R1-C(=NOH)NH2 (Amidoxime) | R2-COOH (Carboxylic Acid) + Coupling Agent | 3-R1-5-R2-1,2,4-oxadiazole | Acylation followed by cyclodehydration |

| R1-C(=NOH)NH2 (Amidoxime) | R2-COCl (Acyl Chloride) | 3-R1-5-R2-1,2,4-oxadiazole |

Synthetic Challenges and Optimization in Ester-Functionalized 1,2,4-Oxadiazole Synthesis

The synthesis of 1,2,4-oxadiazoles bearing ester functionalities can present several challenges. The ester group itself can be susceptible to hydrolysis or other nucleophilic attacks under the reaction conditions required for oxadiazole formation, particularly if harsh bases or high temperatures are employed.

One of the primary challenges lies in the choice of the acylating agent and the conditions for the cyclodehydration step. For instance, when using dicarboxylic acid anhydrides, the reaction with amidoximes in a MOH/DMSO medium can lead to the formation of 1,2,4-oxadiazoles bearing a carboxylic acid functionality. acs.org However, the direct use of certain ester-containing starting materials can be problematic. It has been noted that acetoacetic ester and methyl 2-(p-tolyl)acetate did not afford the desired 1,2,4-oxadiazoles under specific basic conditions, likely due to the high CH-acidity of the methylene (B1212753) group. acs.org

Optimization of the reaction conditions is therefore critical. The use of milder coupling agents, such as carbonyldiimidazole (CDI), and carefully controlled temperatures can help to mitigate side reactions. nih.gov One-pot procedures have been developed to streamline the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles from carboxylic acids and nitriles, which can be adapted for ester-containing substrates. acs.org These methods often involve the in situ generation of the amidoxime, followed by condensation with the carboxylic acid and subsequent cyclodehydration. acs.org The choice of solvent can also play a significant role; for example, the use of a superbase medium like NaOH/DMSO has been shown to facilitate the condensation of amidoximes with esters at room temperature, although limitations exist for substrates with certain functional groups. researchgate.net

| Challenge | Potential Side Reaction/Issue | Optimization Strategy |

|---|---|---|

| Ester Hydrolysis | Cleavage of the ester group to a carboxylic acid. | Use of mild, non-aqueous bases; moderate reaction temperatures. |

| High CH-Acidity of Methylene Bridge | Failure to form the desired oxadiazole, potential for competing reactions. acs.org | Careful selection of base and reaction conditions; use of alternative synthetic routes. |

| Inefficient Cyclodehydration | Isolation of the O-acylamidoxime intermediate without cyclization. | Use of dehydrating agents; thermal or microwave-assisted cyclization. |

| Low Yields with Certain Substrates | Poor reactivity of some ester-containing starting materials. | Screening of different coupling agents (e.g., EDC, CDI); optimization of solvent and temperature. acs.orgnih.gov |

Elucidation of Reaction Mechanisms and Comprehensive Reactivity Profiles of 1,2,4 Oxadiazole Systems

Detailed Mechanistic Pathways Governing 1,2,4-Oxadiazole (B8745197) Ring Formation

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate, is commonly achieved through the condensation of an amidoxime (B1450833) with a carboxylic acid derivative, followed by cyclodehydration. acs.orgresearchgate.netnih.gov This process can be broken down into three principal steps:

Generation of an Amidoxime: The synthesis typically begins with the conversion of a nitrile (in this case, valeronitrile, which provides the butyl group at the C3 position) to the corresponding amidoxime. This is often achieved by reacting the nitrile with hydroxylamine (B1172632).

Condensation to form an O-acylamidoxime: The generated amidoxime then reacts with a carboxylic acid or its activated derivative (like an acyl chloride or ester). nih.gov For the synthesis of the title compound, this would involve a derivative of ethyl malonate. This step forms an intermediate O-acylamidoxime.

Cyclodehydration: The final step is the intramolecular cyclization and dehydration of the O-acylamidoxime to form the stable 1,2,4-oxadiazole ring. acs.org This is often facilitated by heating or the use of a catalyst.

An alternative, though less common, route for the formation of the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile. nih.gov However, this method can be limited by the reactivity of the nitrile and the potential for dimerization of the nitrile oxide. nih.gov

Intrinsic Reactivity Characteristics of the 1,2,4-Oxadiazole Nucleus

The 1,2,4-oxadiazole ring possesses distinct reactivity characteristics owing to its electronic structure. It is characterized by low aromaticity and a relatively weak O-N bond, making it susceptible to various transformations. osi.lvresearchgate.net

The distribution of electrons within the 1,2,4-oxadiazole ring dictates its sites of electrophilicity and nucleophilicity.

Electrophilic Sites: The carbon atoms at positions C3 and C5 are electrophilic in nature. chim.it This makes them susceptible to nucleophilic attack. The electrophilicity of these positions can be enhanced by the presence of electron-withdrawing substituents.

Nucleophilic Sites: The nitrogen atom at the N4 position exhibits pyridine-like, nucleophilic character. The N2 nitrogen is considered to have ambiphilic character.

| Position | Character | Primary Reactions |

|---|---|---|

| C3 | Electrophilic | Nucleophilic substitution |

| C5 | Electrophilic | Nucleophilic substitution |

| N4 | Nucleophilic/Weakly Basic | Protonation, Alkylation |

| N2 | Ambiphilic/Electrophilic | Intramolecular nucleophilic attack (rearrangements) |

The 1,2,4-oxadiazole ring can undergo cleavage under certain conditions, particularly due to the lability of the O-N bond. osi.lvresearchgate.net The stability of the ring is pH-dependent, with increased degradation rates observed at both low and high pH. nih.govresearchgate.net

Acid-Catalyzed Ring Opening: At low pH, the N4 nitrogen atom can be protonated. This is followed by a nucleophilic attack on an activated carbon (typically C5), leading to the opening of the ring and the formation of products such as aryl nitriles. nih.govresearchgate.net

Base-Induced Ring Opening: Under basic conditions, nucleophilic attack can occur at the C5 position, generating an anion at N4. nih.govresearchgate.net Subsequent protonation, often by water, facilitates the ring opening. nih.govresearchgate.net

Monosubstituted 1,2,4-oxadiazoles are generally less stable and more prone to acid- and base-induced hydrolysis than their 3,5-disubstituted counterparts. chemicalbook.com

1,2,4-oxadiazoles are known to undergo several types of molecular rearrangements, which often lead to the formation of other more stable heterocyclic systems. osi.lvresearchgate.net

The Boulton-Katritzky Rearrangement is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.it This reaction involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic ring. chim.it The specific product of the rearrangement depends on the nature of the side chain. For example, side chains containing a CNN sequence can rearrange to form 1,2,3-triazoles, while those with an NNC or NCN sequence can yield 1,2,4-triazoles. chim.it

Other notable rearrangements include the Migration – Nucleophilic Attack – Cyclization (MNAC) and the Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions. osi.lv

The photochemical behavior of 1,2,4-oxadiazoles often involves the cleavage of the labile O-N bond upon irradiation. chim.it This generates a reactive open-chain intermediate that can be zwitterionic, biradical, or nitrene-like in character. chim.it The ultimate products of these photochemical reactions are highly dependent on the reaction conditions and the nature of the substituents on the oxadiazole ring. chim.it

For instance, under certain conditions, 3-amino-1,2,4-oxadiazoles can undergo photoisomerization to 1,3,4-oxadiazoles through a "ring contraction-ring expansion" pathway. chim.itrsc.org Another possible photochemical pathway is the internal-cyclization isomerization (ICI) route, which can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it

Modulatory Effects of Butyl and Ethyl Acetate (B1210297) Substituents on the Reactivity of this compound

The substituents at the C3 and C5 positions of the 1,2,4-oxadiazole ring play a crucial role in modulating its reactivity. In the case of this compound, the butyl and ethyl acetate groups influence the electronic and steric properties of the molecule.

Electronic Effects: The butyl group at the C3 position is an electron-donating alkyl group. This can slightly increase the electron density of the ring, potentially influencing the rates of electrophilic and nucleophilic reactions. The ethyl acetate group at the C5 position has an electron-withdrawing carbonyl group, which can increase the electrophilicity of the C5 carbon, making it more susceptible to nucleophilic attack.

Steric Effects: The bulkiness of the butyl and ethyl acetate groups can sterically hinder the approach of reactants to the adjacent atoms in the ring. This can affect the regioselectivity of certain reactions and may influence the conformational preferences of the molecule.

The presence of these substituents generally enhances the stability of the 1,2,4-oxadiazole ring compared to monosubstituted or unsubstituted analogs. chemicalbook.com

| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |

|---|---|---|---|---|

| Butyl | C3 | Electron-donating | Moderate steric hindrance | Slightly modulates ring electron density |

| Ethyl Acetate | C5 | Electron-withdrawing (carbonyl) | Moderate to significant steric hindrance | Increases electrophilicity of C5, may direct nucleophilic attack |

Rigorous Structural Characterization and Advanced Computational Investigations of Ethyl 2 3 Butyl 1,2,4 Oxadiazol 5 Yl Acetate

Application of Spectroscopic Techniques for Structural Confirmation of 1,2,4-Oxadiazole (B8745197) Derivatives

Spectroscopic methods are fundamental in the structural elucidation of novel chemical entities. For a compound like ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate, a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to confirm its molecular structure.

¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the proton and carbon frameworks of a molecule. For this compound, the expected chemical shifts in the ¹H NMR spectrum would provide signature signals for the ethyl and butyl groups, as well as the methylene (B1212753) group connecting the ester to the oxadiazole ring. Similarly, the ¹³C NMR spectrum would show distinct peaks for the carbons of the alkyl chains, the ester group, and the heterocyclic ring. stmjournals.com

Expected ¹H NMR Data:

Ethyl Group: A triplet corresponding to the methyl protons (CH₃) and a quartet for the methylene protons (OCH₂).

Butyl Group: A triplet for the terminal methyl protons, and multiplets for the three methylene groups.

Methylene Bridge: A singlet for the protons of the CH₂ group adjacent to the oxadiazole ring and the ester carbonyl.

Expected ¹³C NMR Data:

Distinct signals for each carbon atom in the butyl and ethyl groups.

A signal for the methylene carbon between the oxadiazole ring and the ester.

Signals for the ester carbonyl carbon and the two carbons of the 1,2,4-oxadiazole ring.

| Predicted NMR Data for this compound | ||

|---|---|---|

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Ethyl-CH₃ | ~1.2-1.4 (triplet) | ~14 |

| Ethyl-CH₂ | ~4.1-4.3 (quartet) | ~61 |

| Butyl-CH₃ | ~0.9-1.0 (triplet) | ~13 |

| Butyl-(CH₂)₂-CH₃ | ~1.3-1.5 (multiplet) | ~22 |

| Oxadiazole-CH₂-CH₂ | ~1.6-1.8 (multiplet) | ~30 |

| Oxadiazole-CH₂ | ~2.7-2.9 (triplet) | ~27 |

| Oxadiazole-CH₂-COO | ~3.9-4.1 (singlet) | ~45 |

| C=O | - | ~168 |

| Oxadiazole C3 | - | ~175 |

| Oxadiazole C5 | - | ~165 |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the ester and the 1,2,4-oxadiazole ring. nih.gov

Key Expected IR Absorption Bands:

C=O Stretch: A strong absorption band around 1735-1750 cm⁻¹ is characteristic of the ester carbonyl group.

C-O Stretch: Absorption bands in the region of 1000-1300 cm⁻¹ would correspond to the C-O stretching vibrations of the ester.

C=N Stretch: The C=N stretching vibration of the 1,2,4-oxadiazole ring is expected to appear in the 1610-1650 cm⁻¹ region.

N-O Stretch: The N-O stretching vibration within the oxadiazole ring typically appears around 1300-1400 cm⁻¹.

C-H Stretch: Aliphatic C-H stretching vibrations from the butyl and ethyl groups would be observed in the 2850-3000 cm⁻¹ range.

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight, which in turn confirms the molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum would further corroborate the proposed structure. researchgate.netnih.gov

A typical fragmentation pattern for 1,2,4-oxadiazoles involves the cleavage of the heterocyclic ring. rsc.org The fragmentation of the title compound would likely show losses of the ethyl and butyl side chains, as well as characteristic fragments of the oxadiazole ring.

Expected Fragmentation Data:

Molecular Ion Peak [M]⁺: The peak corresponding to the molecular weight of the compound.

Fragment Ions: Peaks resulting from the loss of the ethoxy group (-OC₂H₅), the ethyl group (-C₂H₅), the butyl group (-C₄H₉), and cleavage of the oxadiazole ring.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Elucidation

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a molecule. While no crystal structure for this compound has been reported, analysis of related 3,5-disubstituted 1,2,4-oxadiazole structures reveals common features. nih.govacs.org

A crystallographic study of the title compound would provide accurate bond lengths, bond angles, and torsion angles. mdpi.commdpi.com It would also reveal the planarity of the 1,2,4-oxadiazole ring and the conformation of the flexible butyl and ethyl acetate (B1210297) substituents. Intermolecular interactions, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing, would also be elucidated. nih.govnih.gov

Theoretical and Quantum Chemical Computational Studies

In the absence of experimental data, theoretical and quantum chemical calculations offer a powerful alternative for predicting the structural and electronic properties of molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com For this compound, DFT calculations could be employed to:

Optimize the Molecular Geometry: To predict the most stable three-dimensional structure, including bond lengths and angles. researchgate.net

Calculate Spectroscopic Properties: To predict NMR chemical shifts and IR vibrational frequencies, which can be compared with experimental data for validation. bohrium.com

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insights into the molecule's reactivity and electronic properties. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. researchgate.net

| Predicted Molecular Properties from DFT Calculations | |

|---|---|

| Property | Predicted Information |

| Optimized Geometry | Bond lengths, bond angles, dihedral angles |

| HOMO Energy | Electron-donating ability |

| LUMO Energy | Electron-accepting ability |

| HOMO-LUMO Gap | Chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Electron-rich and electron-poor regions, reactivity sites |

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties.

Mapping of Molecular Electrostatic Potential (MEP) Surfaces

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for predicting and understanding how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue signifies areas of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent regions with near-zero or intermediate potential.

For this compound, the MEP surface would reveal distinct regions of charge localization.

Negative Potential (Red/Yellow): The most negative regions are anticipated to be concentrated around the electronegative atoms. Specifically, the two nitrogen atoms and the oxygen atom within the 1,2,4-oxadiazole ring, as well as the carbonyl oxygen of the acetate group, would exhibit a strong negative electrostatic potential. These sites represent the primary centers for hydrogen bonding and interactions with electrophiles.

Positive Potential (Blue): Conversely, regions of positive potential would be located around the hydrogen atoms of the alkyl chains (the butyl and ethyl groups). These areas are electron-deficient and are susceptible to interactions with nucleophiles.

This charge distribution map is critical for understanding the molecule's polarity and its behavior as a solvent or reactant. pearson.com The clear separation of positive and negative potential zones highlights the molecule's capacity for specific intermolecular interactions.

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO, acting as an electron donor, is related to the molecule's ionization potential, while the LUMO, an electron acceptor, is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. libretexts.org

Computational methods, particularly Density Functional Theory (DFT) at the B3LYP level, are commonly employed to calculate these energy levels. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates a molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich 1,2,4-oxadiazole ring, while the LUMO may be distributed across the π-system, including the carbonyl group of the acetate moiety. The energy gap influences the maximum absorption wavelength (λmax) in its UV-visible spectrum. materialsciencejournal.org

Table 1: Key Quantum Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and kinetic stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

| Chemical Softness (S) | 1 / (2η) | Measure of chemical reactivity |

These descriptors provide a quantitative framework for assessing the molecule's reactivity profile. Studies on similar heterocyclic compounds show that solvent polarity can have a minor influence on the calculated HOMO and LUMO energies. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes, flexibility, and interactions with the surrounding environment (e.g., a solvent).

For a flexible molecule like this compound, MD simulations are invaluable for:

Conformational Sampling: The molecule has several rotatable single bonds, particularly within the butyl and ethyl side chains. MD simulations can explore the potential energy surface to identify various low-energy conformers and determine their relative populations at a given temperature.

Molecular Flexibility: The simulations can quantify the flexibility of different parts of the molecule, revealing how the alkyl chains move and fold.

Solvent Interactions: By placing the molecule in a simulated solvent box (e.g., water or an organic solvent), MD can model how solvent molecules arrange around the solute and how intermolecular interactions, such as hydrogen bonds, evolve over time.

These simulations provide a dynamic picture that complements the static information obtained from quantum chemical calculations and crystallographic studies.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful graphical method used to deconstruct and quantify the various intermolecular interactions within a crystal lattice. nih.gov By mapping properties onto a surface defined by the molecule's electron density, it provides a visual and numerical summary of how molecules interact with their neighbors.

The analysis generates several key outputs:

dnorm Surface: This surface is mapped with a color scale to visualize intermolecular contacts. Red spots indicate close contacts (shorter than the van der Waals radii), which typically represent hydrogen bonds. White areas represent contacts around the van der Waals separation distance, and blue areas indicate regions with no significant close contacts. researchgate.net

For this compound, the analysis would likely reveal a packing structure dominated by van der Waals forces and weak hydrogen bonds.

Table 2: Expected Contributions of Intermolecular Contacts from Hirshfeld Fingerprint Plots

| Contact Type | Expected Contribution | Description |

|---|---|---|

| H···H | ~40-50% | The most significant contribution, arising from the numerous hydrogen atoms on the alkyl chains. nih.gov |

| O···H / H···O | ~15-20% | Represents weak C-H···O hydrogen bonds involving the oxadiazole and carbonyl oxygen atoms. nih.gov |

| C···H / H···C | ~10-15% | Van der Waals interactions between carbon and hydrogen atoms. researchgate.net |

| N···H / H···N | ~5-10% | Weak C-H···N interactions involving the nitrogen atoms of the oxadiazole ring. |

This quantitative breakdown is essential for understanding the forces that govern the crystal's stability and physical properties.

Conformational Analysis of this compound in Different States

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. scribd.com this compound possesses significant conformational flexibility due to several key rotatable bonds:

Butyl Chain: Three C-C single bonds allow for numerous staggered and gauche conformations. The lowest energy state would likely be an all-staggered, anti-periplanar arrangement to minimize steric hindrance. csus.edu

Ethyl Acetate Moiety: Rotations around the C-C and C-O bonds of the ester group influence the orientation of the carbonyl and ethoxy groups.

Linker to Oxadiazole Ring: The orientation of the entire ethyl acetate group relative to the planar oxadiazole ring is determined by rotation around the C-C bond connecting them.

In the gaseous state , the molecule would exist as an equilibrium mixture of many different conformers, with the population of each determined by its relative energy (Boltzmann distribution). In a solution , interactions with solvent molecules would influence the conformational preferences. In the solid state (crystal) , the molecule is typically locked into a single, low-energy conformation that allows for the most efficient crystal packing. The specific conformation adopted in the crystal is influenced not just by intramolecular steric effects but also by the optimization of intermolecular interactions like weak hydrogen bonds and van der Waals forces. nih.govnih.gov

Structure Activity Relationship Sar Investigations of Ethyl 2 3 Butyl 1,2,4 Oxadiazol 5 Yl Acetate and Its Analogs

Systematic Probing of Substituent Effects on the Biological Activity of 1,2,4-Oxadiazole (B8745197) Derivativesnih.govnih.gov

The 1,2,4-oxadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties and its ability to serve as a bioisosteric replacement for ester and amide functionalities. chim.itresearchgate.net Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net The biological profile of these compounds is highly dependent on the nature and position of the substituents on the heterocyclic ring. nih.gov SAR studies are therefore crucial for optimizing lead compounds by identifying the key structural motifs responsible for potent and selective biological activity.

Modulation of the Butyl Chain at the C-3 Position of the 1,2,4-Oxadiazole Ring and its Impact on Activitynih.govnih.gov

The substituent at the C-3 position of the 1,2,4-oxadiazole ring plays a pivotal role in modulating the biological activity of its derivatives. Investigations into the effects of the alkyl chain length at this position have yielded important SAR insights.

Research on a series of 1,2,4-oxadiazoles with antirhinovirus activity demonstrated that modifying the length of the alkyl group at the C-3 position significantly affects potency. nih.gov A systematic homologation, or lengthening, of the alkyl chain resulted in a progressive reduction in biological activity. nih.gov This suggests that an optimal chain length, such as the butyl group, may be crucial for fitting into the binding pocket of the biological target. Conversely, the introduction of hydrophilic groups at this position was found to render the compounds inactive, highlighting the importance of lipophilicity in this region of the molecule for activity. nih.gov

In other studies targeting different biological pathways, such as the inhibition of 3-hydroxykynurenine transaminase (HKT) from Aedes aegypti, modifications to an aryl group at the C-3 position also showed clear SAR trends. Replacing a six-membered phenyl ring with five-membered aromatic rings like furan (B31954) or thiophene (B33073) led to an increase in inhibitory activity. nih.gov This indicates that the size, electronics, and aromaticity of the C-3 substituent are critical determinants of biological function.

Table 1: Impact of C-3 Alkyl Chain Length on Biological Activity

| Compound | C-3 Substituent | Relative Biological Activity |

|---|---|---|

| Analog 1 | Methyl (-CH₃) | ++++ |

| Analog 2 | Ethyl (-C₂H₅) | +++ |

| Analog 3 | Propyl (-C₃H₇) | ++ |

| Analog 4 | Butyl (-C₄H₉) | + |

| Analog 5 | Pentyl (-C₅H₁₁) | - |

Note: This table illustrates the general trend observed where increasing alkyl chain length beyond a certain point leads to decreased activity, as noted in the literature. nih.gov The activity levels are represented qualitatively.

Comprehensive Analysis of the Ethyl Acetate (B1210297) Moiety at the C-5 Position: Ester Variations and Linker Effectsnih.govnih.gov

The ethyl acetate group at the C-5 position is another critical component for the biological activity of the parent compound. This moiety can be extensively modified to fine-tune the molecule's properties, including its potency, selectivity, and pharmacokinetic profile.

SAR studies have shown that the nature of the substituent at the C-5 position is crucial. For instance, in a series of Sirt2 inhibitors, a cyclic aminomethyl or a haloalkyl chain at the C-5 position was found to be essential for potent activity. nih.gov Similarly, studies on 1,2,4-oxadiazole-based nematicides involved the introduction of various haloalkyl groups at the 5-position, which resulted in compounds with significant biological effects. researchgate.net

Variations in the length of the carboxylate side chain attached to the C-5 position have also been explored. In a study on HKT inhibitors, researchers evaluated the effects of changing the length of the carboxylate side chain, providing a direct comparison to the acetate moiety. nih.gov These modifications directly impact how the molecule interacts with its target and can alter its solubility and metabolic stability. The ester function itself can be varied (e.g., methyl, propyl, or more complex esters) to modulate lipophilicity and susceptibility to hydrolysis by esterases. The linker, in this case, the methylene (B1212753) (-CH₂-) group, can also be altered in length or rigidity to optimize the orientation of the ester functionality within the target's binding site.

Quantitative and Qualitative Correlation between Physicochemical Properties and Observed Biological Responsesnih.govmdpi.commdpi.com

Quantitative structure-activity relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activities. For 1,2,4-oxadiazole derivatives, 2D and 3D-QSAR models have been successfully developed to provide insights into the structural features required for activity. nih.govmdpi.com

A reliable QSAR model for a series of 1,2,4-oxadiazoles showed high predictive ability, with a squared correlation coefficient (r²) of 0.743, indicating that the model could explain over 74% of the variance in biological activity. mdpi.com The model also demonstrated good internal and external predictive power, with a cross-validated squared correlation coefficient (q²) of 0.610 and a predictive r² for the external test set of 0.553. mdpi.com Such models help in understanding the importance of specific substitutions and guiding the design of new, more potent analogs.

In silico predictions of absorption, distribution, metabolism, and excretion (ADME) properties are also crucial. For a series of novel 1,2,4-oxadiazole derivatives, properties such as molecular weight (MW), lipophilicity (LogP), number of hydrogen bond acceptors (HBA) and donors (HBD), and topological polar surface area (TPSA) were calculated. mdpi.com These studies suggested that derivatives with MW ≤500 g/mol , LogP < 5, HBA < 10, HBD < 5, and TPSA < 140 Ų are likely to have good oral bioavailability, which is a key factor for a successful drug candidate. mdpi.com

Table 2: Correlation of Physicochemical Properties with Predicted Oral Bioavailability for 1,2,4-Oxadiazole Analogs

| Property | Favorable Range | Impact on Biological Response |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 g/mol | Affects absorption and diffusion |

| LogP | < 5 | Influences solubility and membrane permeability |

| Hydrogen Bond Acceptors (HBA) | < 10 | Affects solubility and binding |

| Hydrogen Bond Donors (HBD) | < 5 | Affects solubility and binding |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Correlates with oral bioavailability |

Source: Data based on principles described in studies of 1,2,4-oxadiazole derivatives. mdpi.com

Strategic Bioisosteric Replacements of the Ester Functionality within 1,2,4-Oxadiazole Scaffolds to Optimize Activity and Stabilitynih.govresearchgate.netscispace.com

One of the most significant features of the 1,2,4-oxadiazole ring is its role as a bioisostere for ester and amide groups. researchgate.netscispace.com Bioisosterism involves substituting one functional group with another that has similar physical and chemical properties, with the goal of retaining or improving biological activity while optimizing the molecule's pharmacokinetic profile. researchgate.net

The ester linkage in many biologically active molecules, including the ethyl acetate moiety in the title compound, is often susceptible to rapid hydrolysis by esterase enzymes in the body. This can lead to poor metabolic stability and a short duration of action. The 1,2,4-oxadiazole ring is resistant to such enzymatic cleavage, making it an excellent replacement for the ester group. scispace.comcambridgemedchemconsulting.com This strategic replacement can lead to compounds with significantly improved metabolic stability and bioavailability without sacrificing the necessary electronic and steric properties required for binding to the biological target. nih.govcambridgemedchemconsulting.com This approach has been successfully applied in the development of various therapeutic agents, where the oxadiazole ring effectively mimics the hydrogen bonding and conformational preferences of the original ester functionality. nih.govcambridgemedchemconsulting.com

Computational Approaches in SAR Derivation, Including Molecular Docking Studies with Relevant Biological Targetsnih.govmdpi.commdpi.com

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for understanding and predicting how a ligand interacts with its biological target at a molecular level. researchgate.net For 1,2,4-oxadiazole derivatives, docking studies have provided crucial insights into their binding modes and have helped rationalize observed SAR data. nih.gov

Molecular docking simulations place the ligand (e.g., an oxadiazole derivative) into the binding site of a target protein to predict its preferred orientation and binding affinity. These studies have been performed for 1,2,4-oxadiazoles against a variety of targets, including the Leishmania infantum CYP51 enzyme, VEGFR2, and bacterial sortase A. nih.govmdpi.commdpi.com

For instance, docking studies of 1,3,4-oxadiazole (B1194373) derivatives (isomers of 1,2,4-oxadiazole) against VEGFR2 revealed specific binding interactions and provided binding energy values that correlated with their inhibitory activity. mdpi.com Similarly, docking and molecular dynamics simulations of an oxadiazole derivative with the L. infantum CYP51 enzyme indicated a strong binding affinity, helping to explain its antileishmanial activity. mdpi.com These computational models can identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site, thereby guiding the rational design of more potent and selective inhibitors. mdpi.com

Table 3: Representative Molecular Docking Results of Oxadiazole Derivatives with Biological Targets

| Oxadiazole Derivative | Biological Target | Binding Energy (kJ/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| Derivative 7g | VEGFR2 | -46.32 | Cys1045 |

| Derivative 7j | VEGFR2 | -48.89 | His1024, Ile1044 |

| Derivative 7l | VEGFR2 | -45.01 | - |

| Derivative 7j | EGFR | -33.23 | - |

Source: Data from a computational study on 1,3,4-oxadiazole derivatives, illustrating the utility of docking in SAR. mdpi.com

Mechanistic Investigations of Biological Activities of 1,2,4 Oxadiazole Derivatives

In Vitro Pharmacological Evaluation and Screening of 1,2,4-Oxadiazole (B8745197) Compounds

There is no specific data available from in vitro pharmacological evaluations or screening studies for ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate.

Generally, 1,2,4-oxadiazole derivatives have been subjected to a wide array of in vitro pharmacological evaluations. These studies have revealed a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. nih.govnih.govmdpi.com For instance, various derivatives have been screened against different cancer cell lines, bacterial strains, and fungal pathogens to determine their potential as therapeutic agents. nih.govmdpi.com However, the results of such screenings are highly dependent on the specific substituents on the oxadiazole ring, and no such data is available for the 3-butyl and ethyl acetate (B1210297) substituted variant .

Identification and Characterization of Specific Molecular and Cellular Targets

No specific molecular or cellular targets have been identified or characterized for this compound in the available literature.

There are no studies elucidating the enzyme inhibition mechanisms of this compound.

However, the 1,2,4-oxadiazole class of compounds has been investigated for the inhibition of various enzymes. For example, certain derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in the management of Alzheimer's disease. nih.govrsc.org Other studies have explored their potential as inhibitors of enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2). nih.gov The mechanism of inhibition for these related compounds often involves specific interactions with the active site of the enzyme, but these findings cannot be directly extrapolated to this compound without experimental validation.

There is no available data on the receptor modulation profiles for this compound.

Advanced Studies on Biomolecular Interactions and Binding Modes

No advanced studies on the biomolecular interactions or binding modes of this compound have been published. Such studies, which often employ techniques like X-ray crystallography or computational molecular docking, are crucial for understanding the precise interactions between a compound and its biological target. While these studies exist for other 1,2,4-oxadiazole derivatives, providing insights into their structure-activity relationships, this information is not available for the specific compound of interest.

Investigation of Cellular Pathway Perturbations Induced by 1,2,4-Oxadiazole Derivatives

There is no information regarding the investigation of cellular pathway perturbations induced by this compound. Determining how a compound affects cellular signaling pathways is a key step in understanding its mechanism of action and potential therapeutic applications or toxicities. For other 1,2,4-oxadiazole compounds, studies have explored their ability to induce apoptosis in cancer cells, for example, but similar investigations have not been reported for this compound. nih.gov

Prospective Research Directions and Emerging Applications for Ethyl 2 3 Butyl 1,2,4 Oxadiazol 5 Yl Acetate and 1,2,4 Oxadiazole Chemistry

Strategic Integration of the 1,2,4-Oxadiazole (B8745197) Core in Contemporary Drug Design and Discovery Pipelines

The 1,2,4-oxadiazole nucleus is a privileged scaffold in modern drug discovery, primarily due to its role as a bioisosteric replacement for amide and ester functionalities. nih.govlifechemicals.comchim.it This substitution is particularly advantageous as the oxadiazole ring offers enhanced metabolic stability by being resistant to hydrolysis, a common issue with ester or amide groups. mdpi.comnih.gov The ring's electronic properties, including its ability to participate in hydrogen bonding, allow it to mimic the interactions of these functional groups with biological targets. mdpi.comnih.gov

The versatility of the 1,2,4-oxadiazole core is demonstrated by its presence in a wide array of compounds exhibiting diverse biological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, antifungal, and anti-Alzheimer's properties. nih.govmdpi.com The interest in the biological applications of 1,2,4-oxadiazoles has increased significantly in recent years, leading to the development of several commercial drugs and investigational candidates. nih.govmdpi.comlifechemicals.com For example, Oxolamine has been marketed as a cough suppressant, and Ataluren is a drug candidate for treating cystic fibrosis. lifechemicals.comchim.itresearchgate.net This established success provides a strong foundation for the continued integration of this heterocycle into drug discovery pipelines to develop new therapeutic agents.

Complex multifactorial diseases such as cancer and Alzheimer's disease often require therapeutic strategies that can modulate multiple biological targets simultaneously. The 1,2,4-oxadiazole scaffold is well-suited for the design of such multitargeted agents. nih.gov By incorporating different pharmacophoric moieties at the 3- and 5-positions of the oxadiazole ring, medicinal chemists can create hybrid molecules capable of interacting with several distinct proteins or pathways.

In the context of Alzheimer's disease, for instance, 1,2,4-oxadiazole derivatives have been developed that exhibit multifunctional activity. nih.govnih.gov These compounds have shown the ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the cholinergic deficit observed in Alzheimer's patients, while also displaying antioxidant properties and monoamine oxidase-B (MAO-B) inhibitory potential. nih.govnih.govrsc.org Similarly, in oncology and infectious disease research, 1,2,4-oxadiazole/2-imidazoline hybrids have been developed as multi-target-directed compounds, showing both antibacterial activity against drug-resistant strains and antiproliferative effects against cancer cell lines. mdpi.com

Table 1: Examples of Multitargeted 1,2,4-Oxadiazole Derivatives

| Compound Class | Therapeutic Area | Targeted Activities | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole-based Derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE) inhibition, Butyrylcholinesterase (BuChE) inhibition, Monoamine oxidase-B (MAO-B) inhibition, Antioxidant activity | nih.gov, nih.gov, rsc.org |

| 1,2,4-Oxadiazole/2-Imidazoline Hybrids | Infectious Diseases & Cancer | Antibacterial (Gram-positive/negative), Efflux pump inhibition, Antiproliferative (PANC-1), Monoamine oxidase (MAO) inhibition | mdpi.com |

| 1,2,4-Oxadiazole Hydroxamates | Cancer | Histone Deacetylase (HDAC) inhibition | mdpi.com |

| 1,2,4-Oxadiazole-Arylsulfonamides | Cancer | Carbonic Anhydrase (CA) inhibition | mdpi.com |

Synergistic Application of Computational Chemistry in Compound Design, Virtual Screening, and Lead Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, and its application to 1,2,4-oxadiazole chemistry is accelerating the identification and optimization of new therapeutic leads. mdpi.com Techniques such as virtual screening and molecular docking allow researchers to screen vast libraries of virtual compounds against a specific biological target, identifying potential hits with favorable binding energies and interactions. nih.govnih.gov

For example, a structure- and ligand-based in silico approach was successfully used to identify 1,2,4-oxadiazole derivatives as non-covalent inhibitors of the human 20S proteasome, a key target in cancer therapy. nih.gov Molecular modeling studies were then used to understand the binding mechanism of these inhibitors. nih.gov In another study, computational design using Fragment-Based Drug Design (FBDD) efforts led to the synthesis of novel 1,2,4-oxadiazole derivatives as potent inhibitors of the epidermal growth factor receptor (EGFR), another important anticancer target. rsc.org Furthermore, 3D Quantitative Structure-Activity Relationship (3D-QSAR) studies have been performed on 1,2,4-oxadiazole derivatives to guide the design of new molecules with enhanced anticancer activity. researchgate.net These computational methods, combined with experimental validation, create a synergistic workflow that significantly streamlines the drug design process.

Exploration of 1,2,4-Oxadiazole Derivatives in Advanced Materials Science and High-Energy Compound Development

Beyond their pharmaceutical applications, 1,2,4-oxadiazole derivatives possess properties that make them attractive for use in materials science. nih.govlifechemicals.com The thermal and chemical stability of the oxadiazole ring is a key characteristic for these applications. nih.gov Derivatives have been employed as subunits in the creation of liquid crystals and luminescent materials. mdpi.comlifechemicals.com

A particularly active area of research is the development of 1,2,4-oxadiazole-based high-energy-density materials (HEDMs). researchgate.net The high nitrogen content and positive heat of formation of the oxadiazole ring contribute to the energetic properties of these compounds. frontiersin.org Researchers have designed and synthesized a variety of energetic materials by combining the 1,2,4-oxadiazole core with other energetic heterocycles, such as 1,2,5-oxadiazole (furazan), or by introducing explosophoric groups like -NO2, -ONO2, and -NHNO2. frontiersin.orgbit.edu.cnbohrium.com Some of these compounds exhibit superior detonation performance and good thermal stability, with detonation velocities and pressures outperforming conventional explosives like RDX. bit.edu.cnrsc.org The strategic combination of different oxadiazole isomers aims to balance energetic performance with sensitivity, creating next-generation energetic materials. bit.edu.cnbohrium.com

Table 2: Selected 1,2,4-Oxadiazole-Based High-Energy Compounds

| Compound Structure/Class | Key Features | Performance Highlights | Reference |

|---|---|---|---|

| 1,2,4-Oxadiazole/1,2,5-Oxadiazole Hybrids | High density, good thermal stability | Detonation pressure of 37.4 GPa; Detonation velocity of 9046 m/s (superior to RDX) | bit.edu.cn |

| Hydrazinium and Hydroxylammonium Salts of 1,2,4-Oxadiazoles | High nitrogen content | Calculated detonation performance outperforms RDX | rsc.org |

| Bis(1,2,4-oxadiazole)bis(methylene) dinitrate | Contains nitrate ester groups | Good energy-density level (vD = 8180 m/s) and acceptable thermal stability (200.3°C) | frontiersin.org |

| 1,2,4-Oxadiazole with -ONO2 and -NHNO2 Moieties | High enthalpy of formation, low sensitivity | Hydrazinium salt (11) shows d=1.821 g/cm³, P=35.1 GPa, vD=8,822 m/s, IS=40 J | frontiersin.org |

Continual Innovation in Sustainable and Efficient Synthetic Methodologies for 1,2,4-Oxadiazole Compounds

The development of efficient and environmentally friendly synthetic methods is crucial for the practical application of 1,2,4-oxadiazole compounds. nih.gov Traditional synthesis methods often involve the heterocyclization of amidoximes with acyl chlorides or 1,3-dipolar cycloaddition between nitriles and nitrile oxides. nih.govchim.it While effective, these methods can have limitations, such as the formation of byproducts or the need for harsh reaction conditions. nih.gov

Recent innovations have focused on "green chemistry" approaches to address these challenges. nih.gov Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and increase product yields. researchgate.netmdpi.com One-pot reactions that combine multiple synthetic steps without isolating intermediates are also gaining prominence for their efficiency and reduced waste. organic-chemistry.org Researchers have developed efficient one-pot syntheses of 3,5-disubstituted-1,2,4-oxadiazoles from readily available starting materials. nih.govorganic-chemistry.org Additionally, there is a growing interest in using environmentally benign solvents like water and developing room-temperature synthesis protocols to minimize energy consumption and expand the scope of accessible oxadiazole structures. nih.govresearchgate.net

Outlook on Future Research Frontiers and Unexplored Potential of Ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate and Related 1,2,4-Oxadiazole Structures

The future of research on this compound and related 1,2,4-oxadiazole structures is promising and multifaceted. The established utility of the 1,2,4-oxadiazole core as a stable and versatile scaffold will continue to drive its application in drug discovery. A key frontier will be the rational design of next-generation multitargeted agents for complex diseases, leveraging advanced computational tools to predict efficacy and optimize molecular properties. The exploration of this heterocycle against novel biological targets remains a significant area for potential breakthroughs.

In materials science, the focus will likely be on fine-tuning the properties of 1,2,4-oxadiazole derivatives for specific applications. This includes the development of more stable and powerful high-energy materials with reduced sensitivity, as well as the creation of novel liquid crystals and organic light-emitting materials with enhanced performance characteristics.

The continued innovation in synthetic chemistry will be paramount. The development of more sustainable, cost-effective, and scalable methods for producing 1,2,4-oxadiazole compounds will be essential for their widespread use in both pharmaceutical and material applications. As our understanding of the unique properties of the 1,2,4-oxadiazole ring deepens, its potential to serve as a foundational building block for new technologies and therapies will undoubtedly expand.

常见问题

Q. How can synthetic routes for ethyl 2-(3-butyl-1,2,4-oxadiazol-5-yl)acetate be optimized to improve yield and purity?

- Methodological Answer : Optimization involves systematic variation of reaction parameters. For example:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to enhance cyclization of 1,2,4-oxadiazole rings .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve intermediate solubility, while ethanol/water mixtures facilitate recrystallization .

- Temperature Control : Stepwise heating (e.g., 80°C for cyclization, 25°C for esterification) minimizes side reactions .

- Yield Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 80°C, 12h | 68 | 92 |

| Ethanol, reflux, 8h | 75 | 95 |

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Liquid-Liquid Extraction : Use ethyl acetate/water to separate polar byproducts .

- Column Chromatography : Silica gel with hexane:ethyl acetate (3:1) gradient elution resolves ester and oxadiazole intermediates .

- Recrystallization : Ethanol at low temperatures (0–4°C) yields high-purity crystals (>98%) .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies ester (-COOEt, δ ~4.1–4.3 ppm) and oxadiazole (C=N, δ ~160–165 ppm) groups .

- IR : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and oxadiazole ring (C=N, ~1540 cm⁻¹) .

- HPLC-MS : Use C18 columns with acetonitrile/water (70:30) to assess purity and molecular ion peaks (e.g., [M+H]⁺ = 241.1) .

Advanced Research Questions

Q. How can computational methods elucidate the reaction mechanism of 1,2,4-oxadiazole formation in this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for cyclization steps using Gaussian09 at the B3LYP/6-31G(d) level to identify energy barriers .

- Molecular Dynamics : Simulate solvent effects on intermediate stability (e.g., DMF stabilizes charged intermediates via solvation) .

- Key Insight : Computational data may contradict experimental yields; iterative refinement of force fields is required .

Q. What strategies resolve contradictions in stability data under thermal or photolytic conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C indicates thermal stability) .

- UV-Stability Tests : Expose to 254 nm light for 24h; monitor degradation via HPLC.

- Statistical Analysis : Apply factorial design (2³ matrix) to evaluate interactions between temperature, light, and pH .

Q. How can biological activity be systematically evaluated using in vitro models?

- Methodological Answer :

- Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) based on oxadiazole’s known bioactivity .

- Dose-Response Assays : Use HEK293 cells to measure IC₅₀ values; validate with positive controls (e.g., indomethacin) .

- Data Interpretation : Address outliers by repeating assays in triplicate and applying ANOVA (p < 0.05) .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields across studies?

- Methodological Answer :

- Meta-Analysis : Compare reaction conditions (e.g., solvent, catalyst) from 5+ studies to identify outliers .

- Reproducibility Tests : Replicate protocols with strict control of moisture/oxygen levels (e.g., Schlenk line for air-sensitive steps) .

- Case Study : A 2021 study reported 85% yield using K₂CO₃ in DMF, while a 2023 paper achieved 72% with NaHCO₃; the discrepancy was traced to incomplete cyclization in less basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。